![molecular formula C18H16N4O B5069879 N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide](/img/structure/B5069879.png)
N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide, also known as CPI-1205, is a small molecule inhibitor of the histone lysine methyltransferase enzyme EZH2. EZH2 is responsible for the trimethylation of lysine 27 on histone H3, which leads to gene silencing. CPI-1205 has shown potential as an anti-cancer agent, particularly in the treatment of hematological malignancies.
Mecanismo De Acción
N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide inhibits EZH2 by binding to the enzyme's catalytic pocket, preventing it from catalyzing the trimethylation of lysine 27 on histone H3. This leads to the reactivation of genes that were previously silenced by EZH2-mediated histone modification.
Biochemical and physiological effects:
N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide has been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide as a research tool is its specificity for EZH2. This allows researchers to investigate the role of EZH2 in cancer biology without affecting other histone lysine methyltransferases. One limitation of N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
Future research on N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide could explore its potential as a combination therapy with other anti-cancer agents, as well as its efficacy in other types of cancer beyond hematological malignancies. In addition, further studies could investigate the mechanisms of resistance to N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide and identify biomarkers that could predict response to treatment.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide involves several steps, starting with the reaction of 3-(1H-pyrazol-3-yl)benzaldehyde with cyclopropylamine to form N-cyclopropyl-3-(1H-pyrazol-3-yl)benzamide. This intermediate is then reacted with isonicotinoyl chloride to yield N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide has been the subject of several preclinical studies investigating its potential as an anti-cancer agent. In vitro studies have shown that N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide inhibits the growth of cancer cells in a dose-dependent manner, with a greater effect seen in EZH2-mutant cells. In vivo studies have also demonstrated the anti-tumor activity of N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide in xenograft models of hematological malignancies.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(21-15-4-5-15)14-6-8-19-17(11-14)13-3-1-2-12(10-13)16-7-9-20-22-16/h1-3,6-11,15H,4-5H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWYVONTAYZINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC=C2)C3=CC=CC(=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.